molecular formula C21H25N3O3 B7041110 N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide

N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide

Cat. No.: B7041110
M. Wt: 367.4 g/mol
InChI Key: HAQONZYOPFIQKC-UHFFFAOYSA-N
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Description

N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(19-7-4-11-24(19)18-5-2-1-3-6-18)22-17-8-12-23(13-9-17)21(26)16-10-14-27-15-16/h1-3,5-6,10,14-15,17,19H,4,7-9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQONZYOPFIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate N-[1-(furan-3-carbonyl)piperidin-4-yl]amine. This intermediate is subsequently coupled with 1-phenylpyrrolidine-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of heterocyclic compounds with biological systems.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Structurally related but with different substituents on the piperidine ring.

    Furanylfentanyl: A furan-2-carboxamide derivative with potent pharmacological activity.

Uniqueness

N-[1-(furan-3-carbonyl)piperidin-4-yl]-1-phenylpyrrolidine-2-carboxamide is unique due to its combination of furan, piperidine, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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